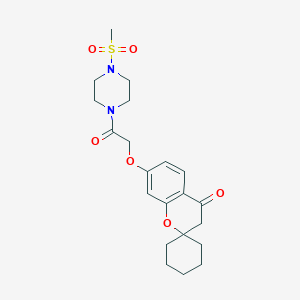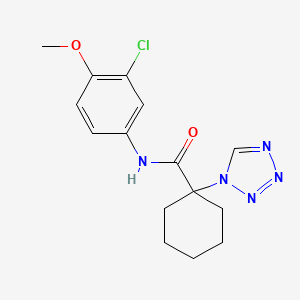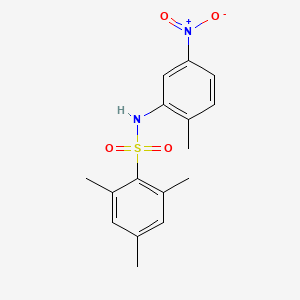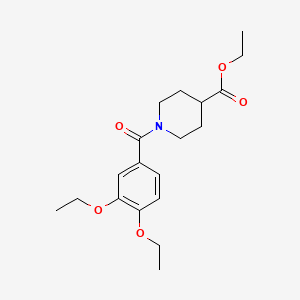
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a methoxyphenyl group attached to an acetamide backbone, with two cyanomethyl groups attached to the nitrogen atom. Its molecular formula is C12H12N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with cyanomethylating agents under controlled conditions. One common method involves the use of sodium cyanide and formaldehyde in the presence of a base to introduce the cyanomethyl groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenylacetamides with various functional groups.
Applications De Recherche Scientifique
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The cyanomethyl groups can participate in nucleophilic or electrophilic reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a nitro group, which can alter its reactivity and applications.
N,N-bis(cyanomethyl)-4-methoxybenzamide:
Uniqueness
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyanomethyl and methoxyphenyl groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-11(3-5-12)10-13(17)16(8-6-14)9-7-15/h2-5H,8-10H2,1H3 |
Clé InChI |
GCJQNIIAVODCBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)N(CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)

![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)
![N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine](/img/structure/B14938425.png)
![3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938428.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)

![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide](/img/structure/B14938447.png)



![4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
